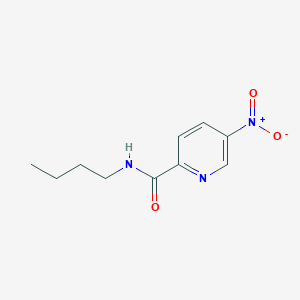
N-Butyl 5-nitropicolinamide
Descripción general
Descripción
N-Butyl 5-nitropicolinamide is a chemical compound with the molecular formula C10H13N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. This compound is characterized by the presence of a nitro group attached to the pyridine ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl 5-nitropicolinamide typically involves the reaction of 5-nitropicolinic acid with n-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 5-nitropicolinic acid is dissolved in a suitable solvent, such as ethanol or methanol.
Step 2: n-Butylamine is added to the solution, and the mixture is heated to reflux.
Step 3: The reaction mixture is stirred for several hours to ensure complete conversion.
Step 4: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale equipment and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl 5-nitropicolinamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-Butyl 5-aminopicolinamide.
Substitution: Formation of various substituted picolinamides.
Oxidation: Formation of oxidized derivatives of this compound.
Aplicaciones Científicas De Investigación
N-Butyl 5-nitropicolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Butyl 5-nitropicolinamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Butyl 5-aminopicolinamide: A reduced form of N-Butyl 5-nitropicolinamide with different chemical properties.
N-Butyl 5-chloropicolinamide: A substituted derivative with a chlorine atom instead of a nitro group.
N-Butyl 5-methylpicolinamide: A methyl-substituted derivative with distinct chemical behavior.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts specific reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
N-butyl-5-nitropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-2-3-6-11-10(14)9-5-4-8(7-12-9)13(15)16/h4-5,7H,2-3,6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTHYKZDUGQVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


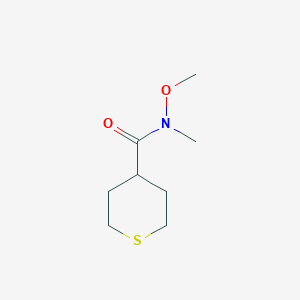
![3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379496.png)
![1-[3-Acetyl-2-hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B1379497.png)
![6-[(Cyclopropylmethyl)amino]pyridin-3-ol](/img/structure/B1379502.png)

![7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379505.png)
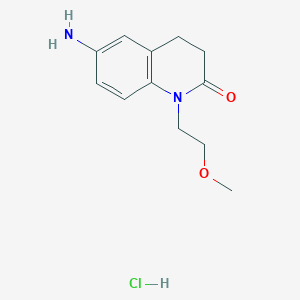

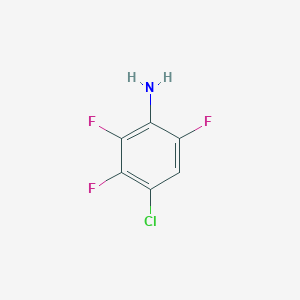
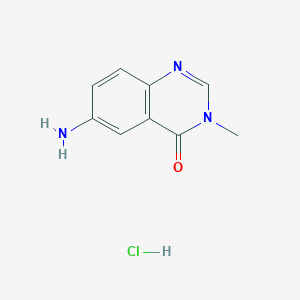
![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)

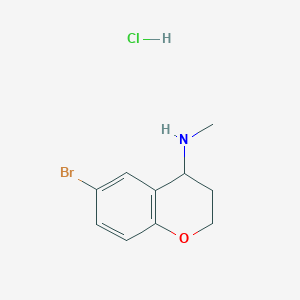
![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)
